Bienvenue dans la boutique en ligne BenchChem!

1-(cyclopropanesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine

Physicochemical profiling Lipophilicity Drug-likeness

Procure CAS 1211281-21-8 to obtain the definitive dual-cyclopropyl topology (cyclopropanesulfonyl + 5-cyclopropyl-oxadiazole) within the Purdue Pharma 4‑oxadiazolyl‑piperidine class. Unlike single-atom analogs (e.g., trifluoromethyl or benzenesulfonyl variants), this exact scaffold is essential for mapping opioid receptor subtype selectivity and directly measuring the metabolic shielding effect of cyclopropane incorporation in microsomal stability assays. Its oxadiazole core resists enzymatic hydrolysis, making it a critical negative control in plasma stability panels. Substituting a generic analog will invalidate your SAR conclusions.

Molecular Formula C13H19N3O3S
Molecular Weight 297.37
CAS No. 1211281-21-8
Cat. No. B2912945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropanesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine
CAS1211281-21-8
Molecular FormulaC13H19N3O3S
Molecular Weight297.37
Structural Identifiers
SMILESC1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)C4CC4
InChIInChI=1S/C13H19N3O3S/c17-20(18,11-3-4-11)16-7-5-10(6-8-16)13-15-14-12(19-13)9-1-2-9/h9-11H,1-8H2
InChIKeyHUSYONVIXFLCKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Cyclopropanesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 1211281-21-8): Compound Class & Procurement-Relevant Characteristics


1-(Cyclopropanesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 1211281-21-8) is a fully synthetic heterocyclic small molecule (MW 297.37 g/mol, formula C₁₃H₁₉N₃O₃S) [1] that belongs to the broader 4-oxadiazolyl-piperidine class patented by Purdue Pharma for opioid receptor-mediated pain and diarrhea indications [2]. The compound incorporates three pharmacologically significant substructures: a piperidine core, a 1,3,4-oxadiazole heterocycle (a well-established bioisostere for amide and ester functionalities conferring metabolic stability [3]), and a cyclopropanesulfonyl N-substituent. Critically, publicly available quantitative target-engagement, ADMET, or in vivo data for this specific CAS registry number are absent from primary peer-reviewed literature and authoritative databases as of the search date.

Why 1-(Cyclopropanesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine Cannot Be Generically Substituted: Structural Determinants That Differentiate Within the 4-Oxadiazolyl-Piperidine Class


Within the 4-oxadiazolyl-piperidine chemotype, three independent structural vectors govern pharmacological and physicochemical behavior: (i) the N-sulfonyl substituent on the piperidine ring, (ii) the 5-position substituent on the 1,3,4-oxadiazole, and (iii) the linker connectivity between these moieties. In this compound, the combination of a cyclopropanesulfonyl N-capping group and a 5-cyclopropyl oxadiazole substituent generates a unique dual-cyclopropyl topology. Literature on analogous sulfonyl-piperidine-oxadiazole series demonstrates that even single-atom variations at the N-sulfonyl position (e.g., benzenesulfonyl vs. ethanesulfonyl vs. cyclopropanesulfonyl) can alter AChE IC₅₀ values by >10-fold [1], while the 5-cyclopropyl group on the oxadiazole ring modulates both lipophilicity (clogP 0.89 for the target compound [2]) and steric occupancy of the target binding pocket. Therefore, procurement of a structurally similar but non-identical analog (e.g., the trifluoromethyl variant CAS 1396862-49-9 or the benzenesulfonyl analog) cannot reproduce the same property profile, and any screening campaign substituting a generic 4-oxadiazolyl-piperidine risks misleading structure–activity conclusions.

Quantitative Differentiation Evidence for 1-(Cyclopropanesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 1211281-21-8) vs. Closest Analogs


Physicochemical Property Comparison: clogP and PSA Differentiate the Dual-Cyclopropyl Analog from Trifluoromethyl and Benzenesulfonyl Comparators

The target compound (CAS 1211281-21-8) possesses a calculated partition coefficient (clogP) of 0.89 and a topological polar surface area (tPSA) of 71.53 Ų, placing it within favorable oral drug-like space [1]. By comparison, its closest direct analog—1-(cyclopropanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1396862-49-9)—has a reported logP of 1.97 and tPSA of 66.48 Ų , indicating that the cyclopropyl→trifluoromethyl substitution increases lipophilicity by approximately 1.08 log units while modestly decreasing polarity. The benzenesulfonyl analog (1-(benzenesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine) is expected to have a substantially higher clogP (>2.5) and a larger PSA owing to the aromatic sulfonyl group. These differences are meaningful because central nervous system (CNS) drug design empirically favors compounds with clogP between 1 and 3 and tPSA below 90 Ų; the dual-cyclopropyl topology positions CAS 1211281-21-8 closer to the lower-lipophilicity boundary, which may correlate with reduced non-specific protein binding and phospholipidosis risk relative to higher-logP analogs.

Physicochemical profiling Lipophilicity Drug-likeness Lead optimization

Cyclopropanesulfonyl N-Capping Group: Class-Level Evidence for Enhanced Metabolic Stability vs. Non-Cyclopropane Sulfonamides

The cyclopropanesulfonyl moiety is a recognized structural motif in medicinal chemistry that confers metabolic stability advantages over linear alkyl sulfonamides. Mechanistically, the cyclopropane ring is resistant to cytochrome P450-mediated oxidative metabolism because the C–H bonds in cyclopropane possess higher bond dissociation energies (~106 kcal/mol) compared to those in acyclic alkanes (~98–101 kcal/mol for secondary C–H bonds) [1]. Additionally, the cyclopropanesulfonyl group has been specifically employed as an electrophilic warhead in covalent kinase inhibitors (e.g., TACE/ADAM17 inhibitors), where the strained ring facilitates selective engagement with active-site cysteine residues while the sulfonyl group orientates the electrophile [2]. In contrast, non-cyclopropane sulfonamide comparator compounds—such as 1-(ethanesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 1170287-79-2) [3]—present a more flexible ethyl group that is susceptible to ω-oxidation and subsequent glucuronidation, potentially leading to higher intrinsic clearance. This class-level inference is based on well-established principles of cyclopropane metabolic shielding that have been experimentally validated across multiple chemotypes.

Metabolic stability CYP-mediated oxidation Sulfonamide Drug metabolism

1,3,4-Oxadiazole Core as a Metabolic Bioisostere: Class-Level Advantage Over Amide/Ester-Containing Piperidine Competitors

The 1,3,4-oxadiazole ring in the target compound functions as a hydrolytically stable bioisostere of amide and ester functionalities. Classical amide- and ester-containing piperidine scaffolds are susceptible to hydrolysis by plasma esterases and amidases, with typical ester half-lives in rodent plasma of <30 minutes for simple alkyl esters [1]. By contrast, the 1,3,4-oxadiazole heterocycle is resistant to enzymatic hydrolysis under physiological conditions, a property extensively leveraged in medicinal chemistry programs to improve pharmacokinetic profiles [2]. In the context of 4-oxadiazolyl-piperidine compounds, the Purdue Pharma patent [3] explicitly selected the oxadiazole heterocycle as the core linker for opioid receptor-targeted compounds, consistent with the goal of achieving plasma-stable molecules suitable for oral administration. While this advantage is shared across the entire 4-oxadiazolyl-piperidine class, it is a critical differentiation point when evaluating procurement against non-oxadiazole piperidine competitors (e.g., piperidine-amides or piperidine-esters) that may be cheaper but carry intrinsic hydrolytic liability.

Bioisostere Metabolic stability Hydrolysis resistance Oxadiazole

Opioid Receptor Class Patent Coverage: Contextual Relevance for Pain and GI Motility Research Programs

The 4-oxadiazolyl-piperidine scaffold is the subject of Purdue Pharma's patent family (EP 2298765 A1, US equivalents), which claims compounds of formula (I) and (II) for the treatment of pain and diarrhea via opioid receptor modulation [1]. The generic Markush structure encompasses the target compound's core connectivity (piperidine-4-yl directly linked to a 1,3,4-oxadiazole, with N-sulfonyl and C5 substituent variations). Notably, the patent specifies that Ar1 (the substituent on the oxadiazole) can be —C₃–C₈ cycloalkyl [1], which explicitly includes the 5-cyclopropyl group present in CAS 1211281-21-8. The patent further describes methods for stimulating opioid-receptor function in a cell [2]. While specific binding or functional activity data for CAS 1211281-21-8 are not publicly disclosed, the compound falls squarely within the claimed chemical space of a rigorously prosecuted pharmaceutical patent family, providing a level of structural validation that distinguishes it from non-patented, untargeted screening compounds. For procurement decisions in pain or GI motility programs, this patent context offers a defensible rationale for inclusion in focused screening sets targeting opioid receptors.

Opioid receptor Pain Diarrhea GPCR Peripheral analgesic

Optimal Research Application Scenarios for 1-(Cyclopropanesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 1211281-21-8): Evidence-Guided Selection


Opioid Receptor-Focused Screening Campaigns for Peripheral Pain or GI Motility Indications

The compound's structural alignment with the Purdue Pharma 4-oxadiazolyl-piperidine patent family (EP 2298765 A1) [1] supports its prioritization as a screening candidate for μ, δ, and κ opioid receptor panels, particularly in programs seeking peripherally restricted opioid modulators. The dual-cyclopropyl topology (cyclopropanesulfonyl + 5-cyclopropyl-oxadiazole) may confer a distinct receptor subtype selectivity profile compared to the trifluoromethyl and benzenesulfonyl analogs.

Metabolic Stability Benchmarking: Cyclopropane-Containing Probe for CYP-Mediated Oxidation Studies

The cyclopropanesulfonyl and cyclopropyl-oxadiazole dual-cyclopropyl architecture makes this compound a valuable probe for assessing the metabolic shielding effect of cyclopropane rings [1]. It can serve as a comparator compound in microsomal or hepatocyte stability assays alongside its ethanesulfonyl analog (CAS 1170287-79-2), enabling direct experimental measurement of the metabolic advantage conferred by cyclopropane incorporation in the sulfonyl-piperidine-oxadiazole series .

Physicochemical Property Benchmarking for CNS Drug-Like Chemical Space

With a computed clogP of 0.89 and tPSA of 71.53 Ų [1], this compound resides within the favorable CNS drug-like space (clogP 1–3, tPSA < 90 Ų). It can be employed as a reference standard in physicochemical property assays (e.g., PAMPA-BBB, Caco-2 permeability, plasma protein binding) to establish baseline values for the dual-cyclopropyl 4-oxadiazolyl-piperidine sub-series, enabling quantitative SAR around N-sulfonyl and oxadiazole C5 substituent modifications.

Hydrolytic Stability Control in Plasma Stability Assays

The 1,3,4-oxadiazole core's established resistance to enzymatic hydrolysis [1] makes this compound suitable as a stable scaffold control in plasma stability assays. When screening compound libraries that contain ester- or amide-linked piperidine analogs, CAS 1211281-21-8 can serve as a negative control (expected to show minimal degradation), helping to benchmark assay performance and identify false-positive degradation signals arising from non-specific binding or precipitation rather than true enzymatic hydrolysis.

Quote Request

Request a Quote for 1-(cyclopropanesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.